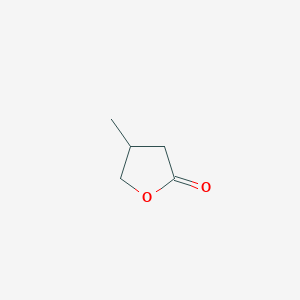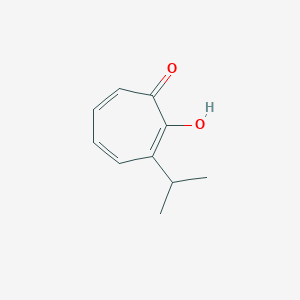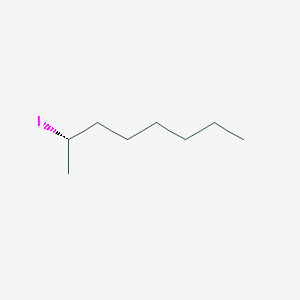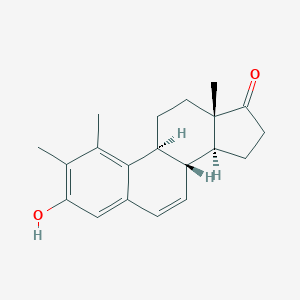
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- is a steroid hormone commonly known as estriol. It is a metabolite of estradiol and estrone, and it is the weakest of the three estrogens. Estriol is produced mainly by the placenta during pregnancy, and it is also present in small amounts in non-pregnant women and men.
Mécanisme D'action
Estriol exerts its effects by binding to estrogen receptors (ERs) in target tissues. It has a higher affinity for ERβ than ERα, which may explain its weaker estrogenic activity compared to estradiol. Estriol also has antiestrogenic effects by inhibiting the activity of ERα. Estriol can modulate gene expression, cell proliferation, and differentiation in various tissues.
Effets Biochimiques Et Physiologiques
Estriol has been shown to have a variety of biochemical and physiological effects in different tissues. In the female reproductive system, estriol promotes the growth and development of the uterus, vagina, and breasts. It also stimulates the production of cervical mucus and the contraction of uterine smooth muscle. In the bone, estriol has been shown to increase bone mineral density and reduce the risk of fractures. In the brain, estriol has neuroprotective effects and may improve cognitive function. Estriol also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Estriol has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other estrogens. Estriol is also less potent than other estrogens, which allows for a wider range of concentrations to be used in experiments. However, estriol has a short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in some experiments. Estriol is also less well-studied than other estrogens, which may limit its potential applications.
Orientations Futures
There are several future directions for research on estriol. One area of interest is the potential use of estriol in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Estriol has been shown to have immunomodulatory effects, which may make it a promising therapeutic option for these conditions. Another area of interest is the potential use of estriol in the prevention of preterm labor. Estriol has been shown to be a reliable predictor of preterm labor, and further research may help to develop interventions to prevent preterm birth. Additionally, research on the neuroprotective effects of estriol may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
Estriol is a steroid hormone with potential therapeutic applications in various medical conditions. It is synthesized from estrone or estradiol through a series of chemical reactions and exerts its effects by binding to estrogen receptors in target tissues. Estriol has several advantages for laboratory experiments, including its availability and low cost, but it also has limitations, such as its short half-life and limited research. Future research on estriol may lead to the development of new treatments for autoimmune diseases, preterm labor, and neurodegenerative diseases.
Méthodes De Synthèse
Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The most common method is the reduction of estrone or estradiol with sodium borohydride or lithium aluminum hydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified by chromatography or recrystallization.
Applications De Recherche Scientifique
Estriol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Estriol has been investigated for the treatment of menopausal symptoms, osteoporosis, multiple sclerosis, and other autoimmune diseases. It has also been studied for its role in pregnancy, including the prevention of preterm labor and fetal brain development.
Propriétés
Numéro CAS |
1818-09-3 |
|---|---|
Nom du produit |
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- |
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H24O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,21H,6-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
Clé InChI |
WLTAJCTYSYYMOI-OLPIVMHESA-N |
SMILES isomérique |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
SMILES canonique |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Synonymes |
3-Hydroxy-1,2-dimethylestra-1,3,5(10),6-tetren-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



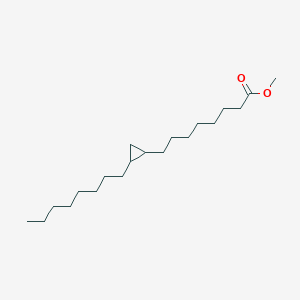
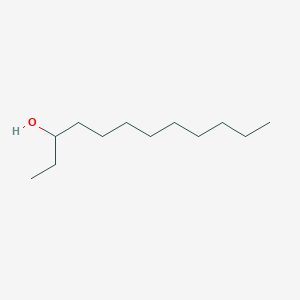
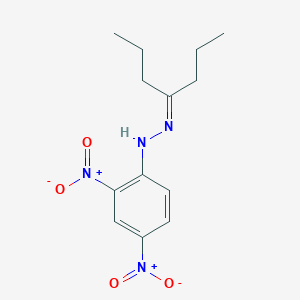
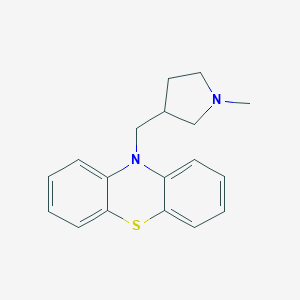
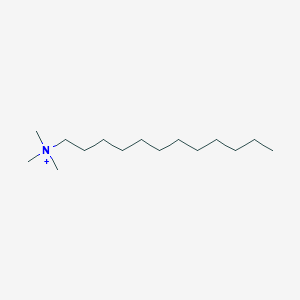
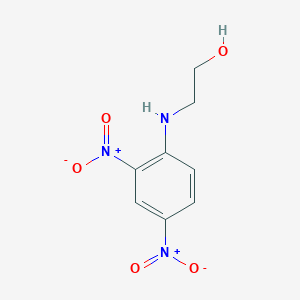

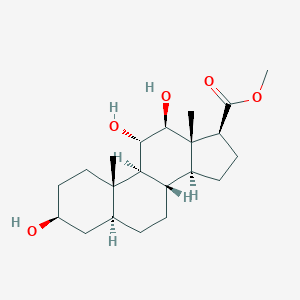

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
